2,5-Dimethylpyridin-4-amine is an organic compound classified as a derivative of pyridine. It features two methyl groups located at the 2nd and 5th positions and an amino group at the 4th position on the pyridine ring. This compound is recognized for its crystalline structure and non-volatile nature, making it valuable in various organic syntheses due to its catalytic properties. Its chemical formula is and it has the CAS number 22279-89-6.
The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for research purposes. Its synthesis and applications have been documented in multiple scientific publications, highlighting its importance in organic chemistry and pharmaceuticals.
2,5-Dimethylpyridin-4-amine is classified under the category of aminopyridines, which are compounds containing a pyridine ring substituted with an amino group. This classification places it alongside other similar compounds like 4-Dimethylaminopyridine, which also serves as a nucleophilic catalyst in various chemical reactions .
The synthesis of 2,5-Dimethylpyridin-4-amine typically involves the amination of halopyridines. The most common method includes reacting 2- and 4-halopyridines with dimethylamine. This reaction can yield the target compound with high efficiency, often reported between 83% to 91%.
The molecular structure of 2,5-Dimethylpyridin-4-amine can be described as follows:
InChI=1S/C7H10N2/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3,(H2,8,9)
KQCWCIYVDIVYAB-UHFFFAOYSA-N
.2,5-Dimethylpyridin-4-amine participates in various types of chemical reactions:
Common reagents used in these reactions include:
The mechanism by which 2,5-Dimethylpyridin-4-amine acts as a catalyst can be summarized as follows:
Relevant chemical properties include:
Data on melting point, boiling point, and other specific physical constants may vary based on purity but are generally consistent across sources .
2,5-Dimethylpyridin-4-amine finds applications across various scientific fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4